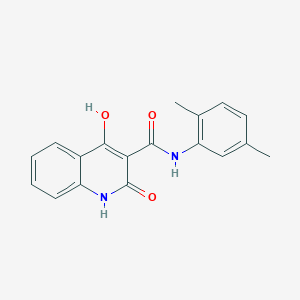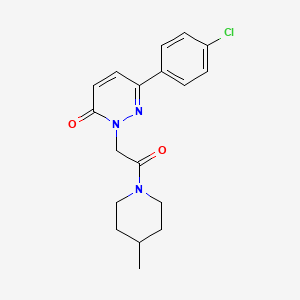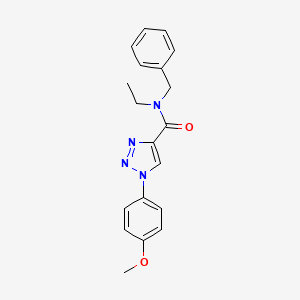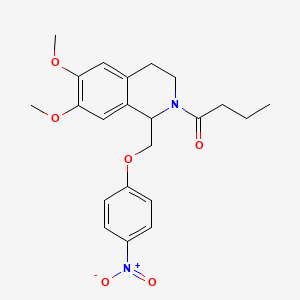
N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylacetanilide , is a chemical compound with the molecular formula C10H13NO. Its structure features a quinoline ring system substituted with a hydroxy group and an amide functional group. This compound has diverse applications in both research and industry .
Preparation Methods
Synthetic Routes::
Acylation of 2,5-dimethylaniline: The most common method involves acylating 2,5-dimethylaniline with acetic anhydride to form N-(2,5-dimethylphenyl)acetamide.
Hydroxylation: The hydroxy group is introduced by reacting the acetamide intermediate with a suitable hydroxylating agent (e.g., sodium hydroxide or hydrogen peroxide).
Acylation: The reaction typically occurs under acidic conditions with acetic anhydride as the acylating agent.
Hydroxylation: Alkaline conditions are employed, and the hydroxylating agent is added to the acetamide.
Industrial Production:: The industrial synthesis of 2,5-Dimethylacetanilide involves scaling up the above synthetic routes, optimizing reaction conditions, and ensuring high purity.
Chemical Reactions Analysis
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: Reduction of the quinone moiety can yield the corresponding hydroquinone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration) due to the presence of the phenyl group.
Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and halogens (e.g., bromine).
Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Medicine: 2,5-Dimethylacetanilide derivatives exhibit potential pharmacological activities, including anti-inflammatory and analgesic effects.
Chemistry: Used as a building block for the synthesis of other compounds.
Industry: Employed in the production of dyes and pigments.
Mechanism of Action
The exact mechanism of action for 2,5-Dimethylacetanilide’s biological effects remains an active area of research. It likely involves interactions with specific molecular targets (such as enzymes or receptors) and modulation of cellular pathways.
Comparison with Similar Compounds
While 2,5-Dimethylacetanilide shares structural similarities with other acetanilide derivatives, its unique combination of substituents sets it apart. Similar compounds include acetanilide , 2-bromo-N-methylbenzamide , and N-methylacetanilide .
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-10-7-8-11(2)14(9-10)20-18(23)15-16(21)12-5-3-4-6-13(12)19-17(15)22/h3-9H,1-2H3,(H,20,23)(H2,19,21,22) |
InChI Key |
KQGZEMVGRJLIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2,6-Dimethyl-7-[(4-phenylpiperazino)carbonyl]furo[2,3-f][1]benzofuran-3-yl}(4-phenylpiperazino)methanone](/img/structure/B11204909.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11204917.png)
![3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11204925.png)



![6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11204945.png)
![1-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11204958.png)
![N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11204960.png)

![7-(3-chlorophenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11204978.png)
![N-(2,5-difluorophenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11204981.png)
![2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11204984.png)
![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11205010.png)
